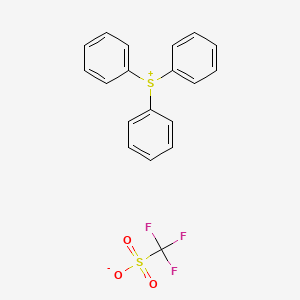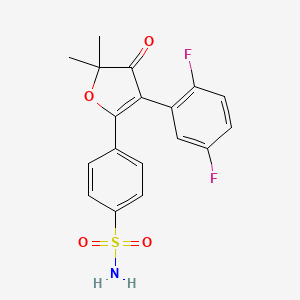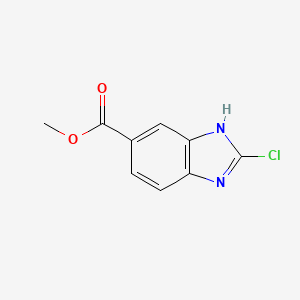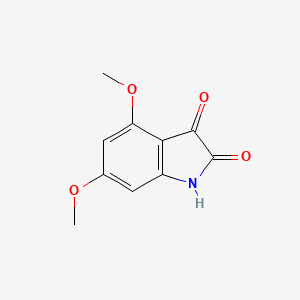
三苯基锍三氟甲磺酸盐
概述
描述
Triphenylsulfonium triflate is a chemical compound known for its role as a photoacid generator. It consists of a triphenylsulfonium cation and a triflate anion. This compound is widely used in various scientific and industrial applications due to its ability to generate strong acids upon exposure to light .
科学研究应用
Triphenylsulfonium triflate has a wide range of scientific research applications. In chemistry, it is used as a photoacid generator in photolithography and polymerization processes . In biology, it is employed in the study of proton transfer mechanisms and as a tool for controlling pH in biological systems . Industrially, it is used in the fabrication of organic light-emitting diodes (OLEDs) and perovskite solar cells to enhance charge injection and transport properties .
作用机制
Target of Action
Triphenylsulfonium triflate primarily targets conjugated polymers . These polymers are key components in the fabrication of devices like organic light-emitting diodes (OLEDs) .
Mode of Action
Triphenylsulfonium triflate acts as a photo-acid generator . It is incorporated into conjugated polymers to enhance their luminescence and reduce their operating voltage . The compound’s anion displacement influences the energetics at the polymer/anode interface, facilitating hole injection . On the other hand, the triphenylsulfonium cations act as electron transporting sites .
Biochemical Pathways
The compound’s mode of action affects the charge injection and transport pathways in devices like OLEDs . The presence of mobile anions in the emitting layer of polymer-based OLEDs has been shown to substantially influence the injection characteristics of the diode .
Pharmacokinetics
The compound improves the mobility of charge carriers, thereby increasing the performance efficiency of the fabricated device .
Result of Action
The result of Triphenylsulfonium triflate’s action is the improvement of both injection and transport of charge carriers in devices like OLEDs . This leads to significantly reduced turn-on voltage to half their initial value and increased luminance at low operating voltage . Moreover, the large energetic mismatch of the polymer and the triphenylsulfonium salt, as well as the polarity induced by the ions, result in simultaneous dual emission .
Action Environment
The action of Triphenylsulfonium triflate is influenced by environmental factors. For instance, the moisture stability of the perovskite was improved by the hydrophobic character of the TPST additive . This highlights the compound’s adaptability to environmental conditions, which can influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Triphenylsulfonium triflate plays a significant role in biochemical reactions, particularly as a photo-acid generator. When exposed to light, it undergoes photodissociation, releasing a proton and generating a strong acid, triflic acid. This property is utilized in various applications, including the catalysis of polymerization reactions and the enhancement of luminescence in conjugated polymers . The compound interacts with enzymes and proteins that are sensitive to changes in pH, influencing their activity and stability. For example, the generated acid can activate or inhibit enzymes by altering the local pH environment, thereby affecting biochemical pathways.
Cellular Effects
Triphenylsulfonium triflate has notable effects on cellular processes. Its ability to generate acid upon light exposure can influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of pH-sensitive ion channels and transporters, affecting ion homeostasis and cellular signaling . Additionally, the generated acid can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins. These effects can result in changes in cellular metabolism, including shifts in metabolic flux and alterations in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of triphenylsulfonium triflate involves its photodissociation upon exposure to light. The compound absorbs light at a specific wavelength, leading to the dissociation of one of the phenyl rings and the release of a proton . This process generates a strong acid, triflic acid, which can interact with various biomolecules. The generated acid can protonate amino acid residues in proteins, leading to changes in their structure and function. Additionally, the acid can influence enzyme activity by altering the pH of the local environment, either activating or inhibiting enzymatic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triphenylsulfonium triflate can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Over time, the generated acid can lead to long-term changes in cellular function, including alterations in gene expression and metabolic pathways . In in vitro studies, the compound’s effects can be observed immediately upon light exposure, with changes in cellular processes occurring within minutes to hours. In in vivo studies, the long-term effects of the compound can be observed over days to weeks, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of triphenylsulfonium triflate vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, the generated acid can lead to adverse effects, including cellular damage and toxicity . Threshold effects are observed, where a certain dosage is required to elicit a measurable response. In animal models, the compound’s effects on cellular signaling, gene expression, and metabolism can be dose-dependent, with higher doses leading to more pronounced changes.
Metabolic Pathways
Triphenylsulfonium triflate is involved in various metabolic pathways, primarily through its role as a photo-acid generator. The generated acid can influence metabolic flux by altering the activity of enzymes involved in key metabolic pathways . For example, the acid can activate or inhibit enzymes in glycolysis, the citric acid cycle, and other central metabolic pathways. Additionally, the compound can interact with cofactors and other biomolecules, influencing their activity and stability. These interactions can lead to changes in metabolite levels and shifts in metabolic flux.
Transport and Distribution
Within cells and tissues, triphenylsulfonium triflate is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to interact with negatively charged cellular components, facilitating its transport across cell membranes . Additionally, the generated acid can influence the localization and accumulation of the compound within specific cellular compartments. These interactions can affect the compound’s activity and function, influencing its overall effects on cellular processes.
Subcellular Localization
The subcellular localization of triphenylsulfonium triflate is influenced by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals and binding interactions . For example, the generated acid can lead to the protonation of amino acid residues, influencing the compound’s localization within the cell. These interactions can affect the compound’s activity and function, leading to changes in cellular processes and biochemical pathways.
准备方法
Triphenylsulfonium triflate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsulfonium chloride with silver triflate in an organic solvent. The reaction typically occurs under mild conditions and results in the formation of triphenylsulfonium triflate as a white crystalline solid . Industrial production methods often involve similar reaction conditions but on a larger scale to meet the demand for this compound in various applications .
化学反应分析
Triphenylsulfonium triflate undergoes several types of chemical reactions, including photodissociation and substitution reactions. As a photoacid generator, it releases protons upon exposure to light, leading to the formation of strong acids such as triflic acid . This photodissociation process involves the cleavage of the carbon-sulfur bond, resulting in the formation of phenyl radicals and diphenylsulfonium cations . The major products formed from these reactions include triflic acid, diphenyl sulfide, benzene, and biphenyl .
相似化合物的比较
Triphenylsulfonium triflate is unique among photoacid generators due to its high efficiency in generating strong acids and its ability to enhance the luminescence and charge transport properties of materials . Similar compounds include triphenylsulfonium hexafluorophosphate and triphenylsulfonium tetrafluoroborate, which also function as photoacid generators but may differ in their reactivity and efficiency . Triphenylsulfonium triflate stands out due to its triflate anion, which is known for its strong acidity and stability .
属性
IUPAC Name |
trifluoromethanesulfonate;triphenylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYMLNNRGCYLSR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886569 | |
| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66003-78-9 | |
| Record name | Triphenylsulfonium triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triphenylsulfonium triflate function in chemically amplified resists?
A: Triphenylsulfonium triflate (TPS-Tf) acts as a photoacid generator (PAG) in chemically amplified resists. Upon exposure to UV or other forms of radiation, TPS-Tf undergoes photolysis, generating a strong acid, typically triflic acid (TfOH). [, , , , , , , , , ] This acid then catalyzes chemical reactions within the resist material, leading to changes in its solubility and enabling pattern formation.
Q2: What are the downstream effects of acid generation by TPS-Tf in photoresists?
A: The acid generated by TPS-Tf initiates various reactions depending on the resist type. In positive resists, it catalyzes the deprotection of acid-labile groups, increasing solubility in the developer. [, ] In negative resists, it can induce crosslinking of polymer chains or promote reactions that decrease solubility. [, ]
Q3: How does the polymer matrix influence the acid generation efficiency of TPS-Tf?
A: The polymer matrix can significantly impact TPS-Tf's acid generation efficiency. For instance, fluorinated polymers can interact with thermalized electrons generated during EUV exposure, potentially interfering with acid generation and decreasing the yield. [] On the other hand, certain polymer matrices can enhance acid production through sensitization mechanisms. [, ]
Q4: What is the molecular formula and weight of triphenylsulfonium triflate?
A4: The molecular formula of triphenylsulfonium triflate is C19H15F3O3S2. Its molecular weight is 412.43 g/mol.
Q5: Is there any spectroscopic data available for triphenylsulfonium triflate?
A: Yes, various spectroscopic techniques have been employed to characterize TPS-Tf. Infrared (IR) spectroscopy reveals interactions between TPS-Tf and phenolic OH groups in resist formulations. [, ] Nuclear Magnetic Resonance (NMR) studies, specifically 13C NMR, provide insights into the interaction of TPS-Tf with phenolic resins, further elucidating its behavior in resist systems. [] Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the free radical products generated upon irradiation of TPS-Tf in different polymer matrices. []
Q6: How does the stability of triphenylsulfonium triflate vary under different conditions?
A: TPS-Tf exhibits varying stability depending on the environment. While generally stable in solid form, it can undergo degradation in the presence of certain bases. Strong, nucleophilic bases like trioctylamine can lead to silyl group transfer and subsequent degradation through methyl group transfer. []
Q7: What are the potential applications of triphenylsulfonium triflate beyond photolithography?
A7: Beyond photolithography, TPS-Tf has shown promise in other applications:
- Solid-state doping of polyaniline: It can be used to adjust the work function of polyaniline by precisely dosing UV irradiation, leading to changes in its electronic properties. []
- Organic thin-film transistors (OTFTs): It serves as a photoacid generator in photo-curable polyimide gate insulators for OTFTs, offering low-temperature processing and desirable electrical characteristics. []
Q8: Have computational methods been used to study triphenylsulfonium triflate?
A8: Yes, computational studies have contributed to understanding TPS-Tf's behavior:
- Monte Carlo simulations: These simulations have been employed to analyze acid yield upon EUV exposure and determine the thermalization distance of electrons in polymer films containing TPS-Tf. []
- Molecular simulations: These have been used to understand and potentially optimize the fragmentation patterns and efficiency of electron-induced PAG fragmentation in aryl sulfonate-based EUV resists. []
Q9: How does modifying the structure of triphenylsulfonium triflate impact its properties?
A9: Structural modifications to TPS-Tf can significantly affect its properties and performance in resists:
- Cyclopropyl substitution: Replacing phenyl groups with cyclopropyl groups in the sulfonium cation can reduce absorbance at 193 nm and induce a photobleaching effect, potentially leading to improved resolution in photoresists. []
Q10: What strategies can be employed to improve the stability or performance of triphenylsulfonium triflate in formulations?
A10: Several approaches can be used to enhance TPS-Tf's stability or performance:
- Choice of base quencher: Selecting appropriate base quenchers can mitigate the negative impact on acid generation efficiency and improve overall resist performance. []
- Acid amplifier incorporation: Blending TPS-Tf with acid amplifiers like pinanediol monosulfonates can enhance acid yield upon electron beam irradiation, improving resist sensitivity. []
Q11: What analytical methods are used to study triphenylsulfonium triflate in photoresists?
A11: A variety of analytical techniques are employed:
- Quartz Crystal Microbalance (QCM): This technique is valuable for studying the dissolution kinetics of photoresist films containing TPS-Tf, providing real-time information on mass changes during development. [, , ]
- Dissolution Rate Measurement (DRM): DRM helps analyze the development profiles of resists containing different PAGs, including TPS-Tf, providing insights into contrast and potential for resolution and depth of focus latitude. []
- Interdigitated Electrode (IDE) Sensors: These sensors offer a non-destructive method for measuring photoacid generation kinetics (Dill C values) and potentially diffusion coefficients of photoacids generated by TPS-Tf in resist films. [, ]
Q12: Are there any concerns regarding the environmental impact of triphenylsulfonium triflate?
A12: As with many chemicals used in manufacturing processes, the environmental impact of TPS-Tf requires careful consideration. While specific data on its ecotoxicological effects may be limited, responsible handling, use, and disposal practices are crucial to minimize potential risks.
Q13: What strategies can be explored for recycling or managing waste containing triphenylsulfonium triflate?
A: Developing strategies for recycling or responsibly managing waste generated during photoresist production and use is essential for sustainable manufacturing. Research into alternative PAGs with reduced environmental impact and improved waste management practices is crucial. []
Q14: Are there any alternative photoacid generators being explored for photolithography?
A14: Yes, researchers are actively investigating alternative PAGs for next-generation lithography:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)



![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)




